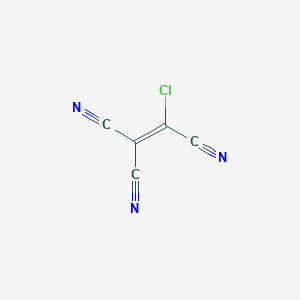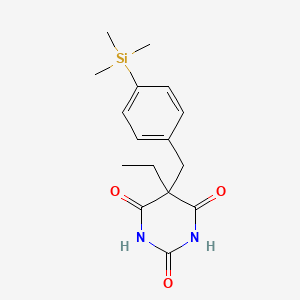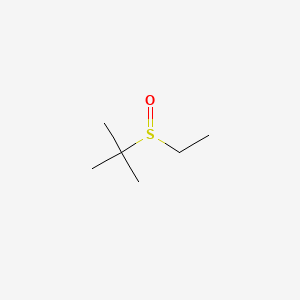![molecular formula C21H10O3 B14693847 9,13-Methanotriphenyleno[2,3-c]furan-10,12-dione CAS No. 32529-95-6](/img/structure/B14693847.png)
9,13-Methanotriphenyleno[2,3-c]furan-10,12-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,13-Methanotriphenyleno[2,3-c]furan-10,12-dione is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by a fused ring system that includes a furan ring and multiple phenyl groups, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,13-Methanotriphenyleno[2,3-c]furan-10,12-dione typically involves a [4+2] cycloaddition reaction. One common method includes the reaction of phencyclone with maleic anhydride in refluxing benzene or toluene. The reaction is usually complete within 20-30 minutes, and the end product is isolated through standard purification techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
9,13-Methanotriphenyleno[2,3-c]furan-10,12-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The phenyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
9,13-Methanotriphenyleno[2,3-c]furan-10,12-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It can be used in the development of new materials with specific properties, such as high thermal stability and unique electronic characteristics.
Mécanisme D'action
The mechanism by which 9,13-Methanotriphenyleno[2,3-c]furan-10,12-dione exerts its effects involves interactions with molecular targets and pathways within cells. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. Detailed studies are required to fully elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,13-Diphenyl-9,9a,12a,13-tetrahydro-9,13-methanotriphenyleno[2,3-c]furan-10,12,14-trione: This compound shares a similar core structure but differs in the presence of additional functional groups.
Polysubstituted furans: These compounds have a similar furan ring but vary in the substituents attached to the ring.
Uniqueness
9,13-Methanotriphenyleno[2,3-c]furan-10,12-dione is unique due to its specific arrangement of phenyl groups and the fused furan ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
32529-95-6 |
|---|---|
Formule moléculaire |
C21H10O3 |
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
19-oxahexacyclo[14.5.1.02,15.03,8.09,14.017,21]docosa-1,3,5,7,9,11,13,15,17(21)-nonaene-18,20-dione |
InChI |
InChI=1S/C21H10O3/c22-20-18-14-9-15(19(18)21(23)24-20)17-13-8-4-2-6-11(13)10-5-1-3-7-12(10)16(14)17/h1-8H,9H2 |
Clé InChI |
LFCUVOBBXRSXRM-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C3C4=CC=CC=C4C5=CC=CC=C5C3=C1C6=C2C(=O)OC6=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



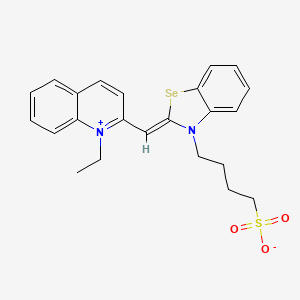

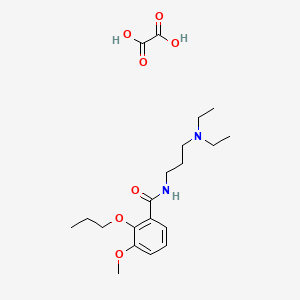

![2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14693784.png)
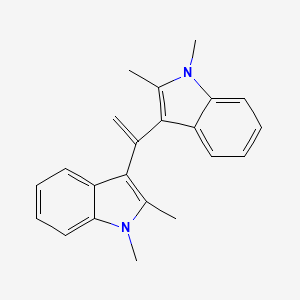

![3-Phenyl-8-propanoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14693798.png)
